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Compound of Interest

Compound Name: 4-lodo-3-methyl-1H-pyrazole

Cat. No.: B103845

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-iodo-
3-methyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug
development. Due to the limited availability of a complete, published dataset for this specific
molecule, this document presents a combination of experimental data for closely related
analogs and predicted spectroscopic features based on established principles. This guide aims
to serve as a valuable resource for the identification and characterization of 4-iodo-3-methyl-
1H-pyrazole and its derivatives.

Predicted Spectroscopic Data of 4-lodo-3-methyl-
1H-pyrazole

The following tables summarize the predicted and observed spectroscopic data for 4-iodo-3-
methyl-1H-pyrazole and its close analogs. These predictions are based on the analysis of
substituent effects on the pyrazole ring system.

Table 1: 1H NMR Spectroscopic Data
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Compound Solvent Chemical Shift (6, ppm)
4-lodo-3-methyl-1H-pyrazole . ~2.3 (s, 3H, CHs), ~7.5 (s, 1H,
(Predicted) ’ H5), ~12-13 (br s, 1H, NH)

7.6 (s, 2H, H3/H5), 10.5 (br s,
4-lodo-1H-pyrazole CD2Cl2

1H, NH)[1]
4-lodo-1-methyl-1H-pyrazol-3- H-5 (d), N-CHs (s), NHz (br s)
amine [2]

Prediction Rationale: The methyl group at the C3 position is expected to show a singlet at
approximately 2.3 ppm. The proton at the C5 position (H5) would appear as a singlet, likely in
the aromatic region around 7.5 ppm. The N-H proton signal is expected to be a broad singlet at
a downfield shift, characteristic of pyrazole N-H protons.

Table 2: 13C NMR Spectroscopic Data

Compound Solvent Chemical Shift (6, ppm)
4-lodo-3-methyl-1H-pyrazole cnel ~12 (CHs), ~60 (C4), ~140
(Predicted) ’ (C5), ~150 (C3)
4-lodo-1H-pyrazole CDCls C4, C3/C5][3]

Prediction Rationale: The C4 carbon, directly attached to the iodine atom, is expected to be
significantly shielded, appearing at a relatively upfield chemical shift (around 60 ppm). The
methyl carbon (CHs) will be in the typical aliphatic region. The C3 and C5 carbons will appear
in the downfield region, characteristic of aromatic/heteroaromatic carbons.

Table 3: Infrared (IR) Spectroscopic Data
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Compound Major Absorption Bands (cm~?)

~3100 (N-H stretch), ~2950 (C-H stretch),

4-lodo-3-methyl-1H-pyrazole (Predicted)
~1550 (C=N stretch), ~1450 (C=C stretch)

4-lodo-1-isopropyl-3-methyl-1H-pyrazole Transmission IR spectrum available[4]

4-lodo-1H-pyrazole 3110 (N-H stretch)[1]

Prediction Rationale: The IR spectrum is expected to show a characteristic broad N-H
stretching band around 3100 cm~1. Aliphatic C-H stretching from the methyl group will be
observed around 2950 cm~1. The pyrazole ring vibrations (C=N and C=C stretching) are
expected in the 1450-1550 cm~1 region.

Table 4: Mass Spectrometry (MS) Data

Compound lonization Mode [M]+ or [M+H]* (m/z)
4-lodo-3-methyl-1H-pyrazole
, El or ESI 222 (M*)
(Predicted)
4-lodo-1H-pyrazole GC-MS Data available[5]

Prediction Rationale: The molecular ion peak (M*) for 4-iodo-3-methyl-1H-pyrazole (CsHsIN2)
is expected at m/z 222.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for pyrazole
derivatives, which can be adapted for 4-iodo-3-methyl-1H-pyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra can be recorded on a Bruker Avance spectrometer operating at 400
MHz for *H and 100 MHz for 13C, respectively.[6] Samples should be dissolved in a suitable
deuterated solvent, such as chloroform-d (CDCIs) or dimethyl sulfoxide-de (DMSO-de), with
tetramethylsilane (TMS) used as an internal standard. Chemical shifts are reported in parts per

million (ppm) relative to TMS.
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Infrared (IR) Spectroscopy

IR spectra can be recorded on a Fourier Transform Infrared (FT-IR) spectrometer. Solid
samples can be analyzed using the KBr pellet technique. The spectrum should be recorded in
the range of 4000-400 cm™1,

Mass Spectrometry (MS)

Mass spectra can be obtained using a mass spectrometer with either electron ionization (EI) or
electrospray ionization (ESI) sources. For El, the sample is introduced via a direct insertion
probe. For ESI, the sample is dissolved in a suitable solvent like methanol or acetonitrile and
infused into the source.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a
synthesized chemical compound like 4-iodo-3-methyl-1H-pyrazole.
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General Workflow for Spectroscopic Analysis
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Caption: A flowchart illustrating the typical workflow for the synthesis, purification, and
spectroscopic analysis of a chemical compound.
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Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic
characteristics of 4-iodo-3-methyl-1H-pyrazole. While a complete experimental dataset is not
yet publicly available, the provided data on related compounds and the predictive analysis
serve as a valuable starting point for researchers. The outlined experimental protocols and the
workflow diagram offer practical guidance for the characterization of this and similar pyrazole
derivatives. As research progresses, a definitive and complete spectroscopic profile of 4-iodo-
3-methyl-1H-pyrazole will be a valuable addition to the scientific literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b103845?utm_src=pdf-body
https://www.benchchem.com/product/b103845?utm_src=pdf-body
https://www.benchchem.com/product/b103845?utm_src=pdf-body
https://www.benchchem.com/product/b103845?utm_src=pdf-custom-synthesis
https://www.mdpi.com/2073-4352/13/7/1101
https://www.benchchem.com/pdf/Spectroscopic_Showdown_A_Comparative_Analysis_of_4_iodo_1_methyl_1H_pyrazol_3_amine_and_Its_Precursor.pdf
https://spectrabase.com/spectrum/AimuI28ERf8
https://dev.spectrabase.com/compound/6GvmZcfzPwg
https://pubchem.ncbi.nlm.nih.gov/compound/4-Iodopyrazole
https://www.arkat-usa.org/get-file/51578/
https://www.benchchem.com/product/b103845#4-iodo-3-methyl-1h-pyrazole-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b103845#4-iodo-3-methyl-1h-pyrazole-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b103845#4-iodo-3-methyl-1h-pyrazole-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b103845#4-iodo-3-methyl-1h-pyrazole-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b103845?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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